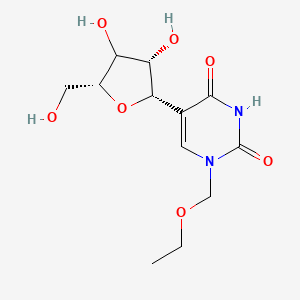
((3-Fluorophenyl)sulfonyl)-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((3-Fluorophenyl)sulfonyl)-L-alanine is a derivative of alanine, an amino acid. This compound is characterized by the presence of a fluorine atom on the phenyl ring and a sulfonyl group attached to the alanine backbone. It is known for its high purity and is widely referenced in scientific literature .
Méthodes De Préparation
The synthesis of ((3-Fluorophenyl)sulfonyl)-L-alanine typically involves the reaction of 3-fluorobenzenesulfonyl chloride with L-alanine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. These methods are optimized for efficiency and cost-effectiveness, making the compound readily available for various applications .
Analyse Des Réactions Chimiques
((3-Fluorophenyl)sulfonyl)-L-alanine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of sulfinic acid derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction produces sulfinic acids .
Applications De Recherche Scientifique
((3-Fluorophenyl)sulfonyl)-L-alanine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein modification, providing insights into biochemical pathways and mechanisms.
Medicine: Research on this compound includes its potential use as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Mécanisme D'action
The mechanism of action of ((3-Fluorophenyl)sulfonyl)-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with active sites of enzymes, leading to inhibition of their activity. This inhibition can modulate biochemical pathways and affect cellular functions. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable tool in research and therapeutic applications .
Comparaison Avec Des Composés Similaires
((3-Fluorophenyl)sulfonyl)-L-alanine can be compared with other similar compounds, such as:
((4-Fluorophenyl)sulfonyl)-L-alanine: Similar structure but with the fluorine atom at the para position, which may affect its reactivity and interaction with molecular targets.
((3-Chlorophenyl)sulfonyl)-L-alanine: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and biological activity.
((3-Methylphenyl)sulfonyl)-L-alanine: Features a methyl group instead of fluorine, leading to differences in hydrophobicity and reactivity.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H10FNO4S |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
(2S)-2-[(3-fluorophenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C9H10FNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-3-7(10)5-8/h2-6,11H,1H3,(H,12,13)/t6-/m0/s1 |
Clé InChI |
IWFOGWMBJILJCB-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F |
SMILES canonique |
CC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tripotassium;(2E)-3-[6-(cyanomethylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate](/img/structure/B15140963.png)



![(2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate](/img/structure/B15141000.png)



![(2R,5R)-2-(hydroxymethyl)-5-(4-methylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-3-ol](/img/structure/B15141015.png)
